molecular formula C13H18N2O2 B2839576 1-(2-Pyridin-2-yl-ethyl)-piperidine-4-carboxylic acid CAS No. 842971-99-7

1-(2-Pyridin-2-yl-ethyl)-piperidine-4-carboxylic acid

Cat. No. B2839576
CAS RN: 842971-99-7
M. Wt: 234.299
InChI Key: BHZOJZIRSDDOIW-UHFFFAOYSA-N
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Description

The compound “1-(2-Pyridin-2-yl-ethyl)-piperidine-4-carboxylic acid” is a complex organic molecule. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds . The pyridin-2-yl group is also a common feature in many biologically active compounds .

Scientific Research Applications

Anti-Fibrosis Activity

The pyrimidine moiety, present in this compound, has been employed in designing privileged structures in medicinal chemistry. Researchers have synthesized novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6) . Among these derivatives, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited the best activities, with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content, suggesting their potential as novel anti-fibrotic drugs.

Antimicrobial Properties

Pyrimidine derivatives, including this compound, have been reported to possess antimicrobial activity . Further studies could explore its effectiveness against specific pathogens, such as bacteria or fungi.

Antitumor Effects

Pyrimidine derivatives have demonstrated antitumor activity . Investigating whether this compound exhibits similar effects could provide insights into potential cancer therapies.

properties

IUPAC Name

1-(2-pyridin-2-ylethyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-13(17)11-4-8-15(9-5-11)10-6-12-3-1-2-7-14-12/h1-3,7,11H,4-6,8-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZOJZIRSDDOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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